3-Ethoxy-2-naphthaldehyde
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Overview
Description
3-Ethoxy-2-naphthaldehyde is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the third position and an aldehyde group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-naphthaldehyde can be synthesized through several methods. One common method involves the ethylation of 2-hydroxy-1-naphthaldehyde. Another method is the Gattermann reaction, which involves the reaction of β-naphthyl ethyl ether with N-methylformanilide and phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of polar aprotic solvents and alkali metals to facilitate the reaction. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-naphthaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Ethoxy-2-naphthoic acid.
Reduction: 3-Ethoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Industry: It is used in the production of polymers, stabilizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-naphthaldehyde and its derivatives often involves the formation of Schiff bases through condensation reactions with primary amines. These Schiff bases can chelate metal ions, forming stable complexes that exhibit various biological activities. The imine group (C=N) in Schiff bases is responsible for their reactivity and biological properties .
Comparison with Similar Compounds
- 2-Ethoxy-1-naphthaldehyde
- 3-Hydroxy-2-naphthaldehyde
- 3-Ethoxy-2-hydroxybenzaldehyde
Comparison: 3-Ethoxy-2-naphthaldehyde is unique due to the specific positioning of the ethoxy and aldehyde groups on the naphthalene ring, which influences its reactivity and the types of derivatives it can form. Compared to 2-ethoxy-1-naphthaldehyde, the position of the functional groups in this compound allows for different reaction pathways and products. Similarly, the presence of a hydroxy group in 3-hydroxy-2-naphthaldehyde introduces additional reactivity, making it suitable for different applications .
Properties
CAS No. |
1203853-60-4 |
---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-ethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-8-11-6-4-3-5-10(11)7-12(13)9-14/h3-9H,2H2,1H3 |
InChI Key |
VIOHDOLLGYRECN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C=O |
Origin of Product |
United States |
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